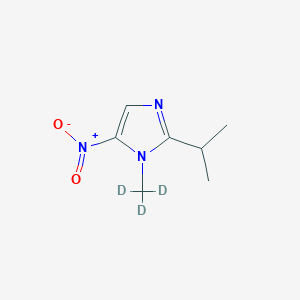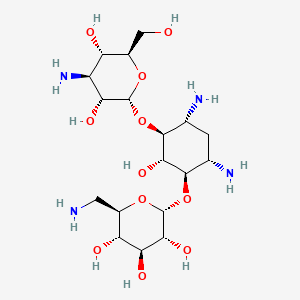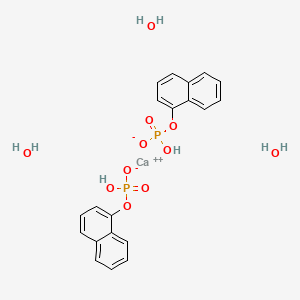
Ipronidazole-d3
Overview
Description
Ipronidazole-d3 is a deuterium-labeled derivative of ipronidazole, a nitroimidazole antiprotozoal agent. It is primarily used as an analytical reference standard in various scientific research applications, particularly in the fields of veterinary medicine and pharmacokinetics .
Mechanism of Action
Target of Action
Ipronidazole-d3 is a nitroimidazole antiprotozoal agent . It is primarily targeted against protozoan parasites, such as H. meleagridis . These parasites are the primary targets of this compound and play a crucial role in causing diseases in animals .
Mode of Action
As a nitroimidazole antiprotozoal agent, it is likely to work by inhibiting the nucleic acid synthesis of the protozoan parasites, thereby disrupting their dna structure and leading to their death .
Biochemical Pathways
Nitroimidazoles, the class of compounds to which this compound belongs, are known to interfere with the dna synthesis of protozoan parasites, disrupting their growth and survival .
Pharmacokinetics
It is known that this compound is intended for use as an internal standard for the quantification of ipronidazole
Result of Action
The primary result of this compound’s action is the reduction of mortality in animals infected with certain protozoan parasites . For example, dietary administration of ipronidazole reduces H. meleagridis-induced mortality in young turkeys .
Biochemical Analysis
Cellular Effects
The cellular effects of Ipronidazole-d3 are not well-studied. Its parent compound, Ipronidazole, has been shown to reduce mortality in young turkeys infected with H. meleagridis . This suggests that this compound may also have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. Its parent compound, Ipronidazole, has been shown to induce 100% disease clearance in bulls infected with T. foetus when administered at a dose of 60 g/animal . This suggests that this compound may also have significant dosage-dependent effects in animal models.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ipronidazole-d3 involves the incorporation of deuterium atoms into the ipronidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired analytical standard quality .
Chemical Reactions Analysis
Types of Reactions
Ipronidazole-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group in this compound can be oxidized to form different oxidation products.
Reduction: The nitro group can also be reduced to form amine derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted imidazole compounds. These products are often used as intermediates in further chemical synthesis or as analytical standards .
Scientific Research Applications
Ipronidazole-d3 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of ipronidazole and its metabolites
Biology: Employed in studies investigating the metabolism and pharmacokinetics of ipronidazole in various biological systems
Industry: Applied in the development and quality control of pharmaceutical products containing ipronidazole
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound used as an antiprotozoal and antibacterial agent.
Tinidazole: Similar to metronidazole, used for treating protozoal infections.
Ronidazole: A nitroimidazole used in veterinary medicine for treating protozoal infections in animals
Uniqueness of Ipronidazole-d3
This compound is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled compounds in mass spectrometry analyses. This makes this compound an invaluable tool in pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
5-nitro-2-propan-2-yl-1-(trideuteriomethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAFJUSDNOSFFY-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=CN=C1C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583597 | |
| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015855-83-0 | |
| Record name | 1-(~2~H_3_)Methyl-5-nitro-2-(propan-2-yl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1015855-83-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















